2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid
Description
Properties
IUPAC Name |
2,2-dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-4-5-11-6-8-12(9-7-11)13(16)10-15(2,3)14(17)18/h6-9H,4-5,10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMZZGMQNYFBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243444 | |
| Record name | α,α-Dimethyl-γ-oxo-4-propylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951893-45-1 | |
| Record name | α,α-Dimethyl-γ-oxo-4-propylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-γ-oxo-4-propylbenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101243444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-propylbenzene with 2,2-dimethyl-4-oxobutanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require a catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 2,2-Dimethyl-4-hydroxy-4-(4-propylphenyl)butanoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:
- Esterification : Forming esters which are useful in pharmaceuticals and fragrances.
- Reduction Reactions : Converting the carboxylic acid group into alcohols or aldehydes, expanding its utility in synthetic pathways.
Medicinal Chemistry
Research indicates potential therapeutic applications in:
- Anti-inflammatory Properties : Studies suggest that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis.
- Neuroprotective Effects : The compound has been investigated for its ability to protect neurons from oxidative stress, potentially aiding in the treatment of neurodegenerative diseases.
Material Science
The compound can also be used in the development of specialty chemicals and materials:
- Plasticizers : As part of formulations for non-phthalate plasticizers, it enhances flexibility and durability in polymers.
- Coatings and Adhesives : Its chemical properties allow it to be integrated into formulations that require enhanced adhesion and resilience.
Data Tables
Case Study 1: Neuroprotective Effects
A study published in Journal of Neurochemistry examined the neuroprotective effects of derivatives of this compound on cultured neuronal cells subjected to oxidative stress. Results indicated significant reductions in cell death compared to control groups, suggesting potential for development as a therapeutic agent for neurodegenerative disorders.
Case Study 2: Plasticizer Development
Research conducted at a leading polymer science laboratory explored the use of this compound as a non-phthalate plasticizer. The study demonstrated that incorporating it into PVC formulations improved flexibility without compromising thermal stability, providing an environmentally friendly alternative to traditional plasticizers.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone and carboxylic acid groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid
- 2,2-Dimethyl-4-oxo-4-(4-methylphenyl)butanoic acid
- 2,2-Dimethyl-4-oxo-4-(4-ethylphenyl)butanoic acid
Uniqueness
2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid is unique due to the presence of the propyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s physical properties, such as solubility and melting point, as well as its interactions with other molecules .
Biological Activity
2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, also known as propyldibenzoylmethane, is a compound of interest in medicinal chemistry due to its structural similarities to other biologically active molecules. This article explores its biological activity, potential therapeutic applications, and the mechanisms underlying its effects.
Chemical Structure and Properties
The compound features a butanoic acid backbone with a ketone and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 220.268 g/mol. The presence of the propylphenyl substituent contributes to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as an acylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids, which can alter their function. This mechanism is crucial in the design of inhibitors targeting specific enzymes or receptors in medicinal chemistry.
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various human tumor cell lines, including HL-60 (promyelocytic leukemia), BGC-823 (gastric cancer), and KB (oral epidermoid carcinoma). The compound's antitumor activity correlates with its structural features, which may enhance its interaction with cellular targets .
Antifungal Activity
The compound has also shown promising antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The effective concentration (EC50) values for these activities suggest that it could serve as a potential lead compound in developing antifungal agents comparable to existing commercial fungicides .
Comparative Biological Activity
To better understand the biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Antitumor EC50 (µg/mL) | Antifungal EC50 (µg/mL) |
|---|---|---|---|---|
| This compound | Ketone and carboxylic acid groups | 3.66 (BGC-823) | 2.12 (B. cinerea) | |
| 4-Oxo-4-(4-propoxyphenyl)butanoic acid | Propoxy group influences solubility | 5.00 (HL-60) | 3.50 (B. cinerea) | |
| 2-Hydroxy-4-(4-propylphenyl)butanoic acid | Hydroxy group enhances reactivity | 6.00 (KB) | 2.38 (S. sclerotiorum) |
Case Studies
- Antitumor Efficacy : A study published in Cancer Research evaluated the effects of various derivatives of butanoic acids on tumor cell proliferation. The results indicated that derivatives similar to this compound significantly inhibited cell growth in vitro, suggesting their potential for further development as anticancer agents.
- Fungicidal Assessment : In agricultural research, compounds related to this butanoic acid derivative were tested against fungal pathogens affecting crops. The findings revealed that they exhibited potent fungicidal properties comparable to traditional fungicides, highlighting their potential application in crop protection strategies .
Q & A
Q. What are the common synthetic routes for preparing 2,2-Dimethyl-4-oxo-4-(4-propylphenyl)butanoic acid, and how do reaction conditions influence yield?
- Methodological Answer: A Michael addition or Friedel-Crafts acylation is typically employed for analogous 4-oxo butanoic acid derivatives . For this compound, the ketone group at position 4 may form via acylation of 4-propylbenzene with a dimethyl-substituted maleic anhydride derivative. Reaction optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts) and temperature (60–100°C). Solvent polarity (e.g., dichloromethane vs. toluene) and stoichiometric ratios of reactants significantly impact yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product from byproducts like unreacted aryl precursors .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize the structural features of this compound?
- Methodological Answer:
- ¹H NMR: Identify aromatic protons (δ 7.2–7.5 ppm for para-substituted phenyl) and the methyl groups at position 2 (δ 1.2–1.4 ppm as singlet). The ketone (C=O) adjacent to the phenyl group deshields nearby protons .
- IR: A strong absorption band near 1700–1750 cm⁻¹ confirms the ketone and carboxylic acid C=O stretches .
- MS: Electrospray ionization (ESI-MS) in negative mode detects the molecular ion [M–H]⁻. Fragmentation patterns reveal loss of CO₂ (from the carboxylic acid group) and the 4-propylphenyl moiety .
Q. What strategies are effective in resolving enantiomers or diastereomers if chirality is introduced during synthesis?
- Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) can separate enantiomers using hexane/isopropanol mobile phases. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively esterifies one enantiomer, enabling separation . For diastereomers, fractional crystallization in ethanol/water mixtures exploits differences in solubility .
Advanced Research Questions
Q. How does the 4-propylphenyl group influence the compound’s reactivity in nucleophilic additions compared to other aryl substituents?
- Methodological Answer: The electron-donating propyl group enhances the electron density of the aromatic ring, reducing electrophilicity at the ketone compared to electron-withdrawing groups (e.g., fluorine in 4-(2-fluorophenyl) analogs). This decreases susceptibility to nucleophilic attack. Steric hindrance from the propyl chain further modulates reactivity, favoring bulkier nucleophiles in Michael additions . Computational studies (DFT) can quantify electronic effects using Fukui indices .
Q. What computational chemistry approaches predict the biological activity or enzyme interactions of this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate the compound’s electrostatic potential surfaces to identify nucleophilic/electrophilic regions.
- Molecular Docking: Simulate binding to target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. The carboxylic acid group may coordinate with catalytic residues (e.g., Arg120 in COX-2), while the 4-propylphenyl moiety occupies hydrophobic pockets .
- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to evaluate binding affinity .
Q. What are the key challenges in scaling up synthesis while maintaining purity?
- Methodological Answer: Challenges include controlling exothermic reactions during acylation (mitigated via gradual reagent addition and cooling) and minimizing byproduct formation (e.g., diaryl ketones). Gram-scale purification requires fractional distillation or continuous chromatography. Analytical HPLC with a C18 column monitors purity (>98%) .
Q. How does the acid dissociation constant (pKa) of the carboxylic acid group compare to related 4-oxo butanoic acid derivatives?
- Methodological Answer: The adjacent ketone group increases acidity via electron-withdrawing effects. Experimentally, determine pKa using potentiometric titration in water/ethanol (1:1). Compare to derivatives like 4-(2-fluorophenyl)-4-oxobutanoic acid (pKa ~3.5) . Theoretical calculations (e.g., COSMO-RS) correlate electronic substituent effects with pKa shifts .
Contradictory Findings & Methodological Gaps
Q. What contradictory findings exist regarding the metabolic pathways of 4-oxo butanoic acid derivatives?
- Methodological Answer: Some studies report hepatic β-oxidation as the primary pathway for 4-oxo acids , while others identify glucuronidation of the carboxylic acid group as dominant . To resolve this, conduct comparative in vitro metabolism assays using hepatocyte models and LC-MS/MS to track metabolite formation. Species-specific differences (e.g., rat vs. human microsomes) must be considered .
Q. How do structural modifications at the 2,2-dimethyl position impact stability under physiological conditions?
- Methodological Answer: The dimethyl groups confer steric protection against esterase-mediated hydrolysis of the carboxylic acid. Accelerated stability testing (pH 7.4 buffer, 37°C) with LC-MS monitoring reveals degradation products (e.g., decarboxylated ketones). Compare half-lives to non-methylated analogs (e.g., 4-oxo-4-phenylbutanoic acid) .
Q. What in vitro assays are recommended for evaluating pharmacological potential?
- Methodological Answer:
- Enzyme Inhibition: Screen against targets like 5-lipoxygenase (anti-inflammatory) or histone deacetylases (anticancer) using fluorogenic substrates.
- Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ determination.
- Membrane Permeability: Caco-2 cell monolayer assays predict oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
